molecular formula C7H15NO2 B13112156 rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol

Katalognummer: B13112156
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: DGUFQLOMKOWYKL-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol: is a chemical compound with a piperidine ring structure, featuring two hydroxymethyl groups attached to the 3rd and 5th positions of the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3,5-diformylpiperidine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the precursor compounds. This method is advantageous due to its high selectivity and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form piperidine derivatives with different substituents.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various piperidine derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxymethyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of pharmaceutical agents.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

    (3R,5R)-3,5-Difluoropiperidine hydrochloride: This compound has similar structural features but with fluorine atoms replacing the hydroxymethyl groups.

    (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: Another piperidine derivative with different substituents.

Uniqueness: rel-((3R,5R)-Piperidine-3,5-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxymethyl groups allows for versatile chemical modifications and interactions.

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

[(3R,5R)-5-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2/t6-,7-/m1/s1

InChI-Schlüssel

DGUFQLOMKOWYKL-RNFRBKRXSA-N

Isomerische SMILES

C1[C@H](CNC[C@@H]1CO)CO

Kanonische SMILES

C1C(CNCC1CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.